tert-Butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate
CAS No.:
Cat. No.: VC17868017
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20O3 |
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Molecular Weight | 212.28 g/mol |
IUPAC Name | tert-butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate |
Standard InChI | InChI=1S/C12H20O3/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h8,10H,5-7H2,1-4H3/t8-,10+/m0/s1 |
Standard InChI Key | GOSCCVTXSPXIEI-WCBMZHEXSA-N |
Isomeric SMILES | C[C@H]1CC(=O)CC[C@H]1C(=O)OC(C)(C)C |
Canonical SMILES | CC1CC(=O)CCC1C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Analysis
The compound’s core structure comprises a cyclohexane ring with a ketone group at position 4, a methyl group at position 2, and a tert-butyl ester at position 1. The (1R,2S) configuration introduces chirality, which significantly influences its reactivity and biological interactions. Stereochemical analogs, such as tert-butyl (1S,2S,4S)-4-chloro-2-methylcyclohexane-1-carboxylate (CAS 5748-21-0), demonstrate the importance of stereochemistry in determining physicochemical properties like boiling point, density, and solubility . For example, the chloro-substituted analog has a molecular weight of 232.75 g/mol and a LogP of 3.37, indicating high lipophilicity .
Comparatively, the ketone-containing analog tert-butyl 4-oxocyclohexanecarboxylate (CAS 38446-95-6) lacks stereochemical specificity but shares functional group similarities. Its synthesis typically involves the reaction of 2-methoxycyclohexanone with acetic anhydride under controlled conditions. The presence of the ketone group enables participation in oxidation and reduction reactions, forming carboxylic acids or alcohols, respectively.
Synthesis and Optimization
Stereoselective Routes
Chiral tert-butyl esters are often synthesized via asymmetric catalysis or resolution techniques. For instance, tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1) is produced using enantioselective methods, yielding a compound with a molecular weight of 213.27 g/mol and a density of 1.086 g/cm³ . Similar strategies, such as chiral auxiliary-mediated cyclization or enzymatic resolution, could apply to the target compound.
Industrial-Scale Production
Industrial synthesis of tert-butyl esters prioritizes yield and purity. For tert-butyl 4-oxocyclohexanecarboxylate, large-scale production employs optimized esterification and purification via distillation or recrystallization. Reaction conditions (e.g., temperature, catalyst loading) are tailored to minimize byproducts, achieving yields exceeding 80% in some cases.
Physicochemical Properties
While direct data for the (1R,2S) isomer are unavailable, extrapolation from analogs suggests:
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Molecular Formula: Likely C₁₂H₁₈O₃ (based on tert-butyl 4-oxocyclohexanecarboxylate).
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Boiling Point: Estimated 250–280°C (similar to tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate ).
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LogP: ~1.5–2.0, balancing lipophilicity from the tert-butyl group and hydrophilicity from the ketone .
Reactivity and Functionalization
Oxidation and Reduction
The 4-oxo group is highly reactive. Oxidation with KMnO₄ or CrO₃ could yield carboxylic acids, while reduction with LiAlH₄ or NaBH₄ may produce secondary alcohols. For example, tert-butyl 4-oxocyclohexanecarboxylate forms cyclohexanol derivatives under reductive conditions.
Substitution Reactions
Nucleophilic substitution at the ketone position is feasible. In tert-butyl (1S,2S,4S)-4-chloro-2-methylcyclohexane-1-carboxylate, the chlorine atom undergoes displacement with amines or alkoxides, forming diverse derivatives .
Applications in Scientific Research
Pharmaceutical Intermediates
Chiral tert-butyl esters serve as precursors in drug synthesis. The (2S)-configured piperidine derivative (CAS 790667-49-1) is investigated for central nervous system (CNS) drug candidates due to its ability to cross the blood-brain barrier .
Material Science
High thermal stability and controlled reactivity make these compounds suitable for polymer crosslinking agents or specialty coatings.
Challenges and Future Directions
The lack of direct studies on tert-butyl (1R,2S)-2-methyl-4-oxocyclohexane-1-carboxylate underscores the need for targeted research. Key areas include:
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Stereoselective Synthesis: Developing enantioselective routes to access the (1R,2S) configuration.
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Biological Profiling: Evaluating toxicity, metabolic stability, and therapeutic potential.
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Industrial Scalability: Optimizing cost-effective production methods.
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